1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole and thiophene rings can participate in π-π interactions and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-9-10(7-16-18)22(19,20)17-8-11-13(15-5-4-14-11)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVPHHIZMAWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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